2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that features a benzoxazine ring fused with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethylene carbonate, which results in the formation of the benzoxazine ring. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 2-(2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one, while substitution reactions can produce a variety of substituted benzoxazines.
Scientific Research Applications
2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The benzoxazine ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyethyl)thiazole: This compound contains a thiazole ring with a hydroxyethyl group, differing in the heterocyclic structure.
Uniqueness
2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds
Biological Activity
2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one is a compound belonging to the benzoxazinone family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in agriculture and medicine.
The compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₅NO₅S
- CAS Number : 1092935-95-9
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino phenol with chloroacetyl chloride, followed by various modifications including alkylation and substitution reactions. The synthesis process can be summarized as follows:
- O-Alkylation : The initial step involves O-alkylation of 2-nitrophenols.
- Reductive Cyclization : This is followed by catalytic reductive cyclization to form the benzoxazinone core.
- Characterization : The final products are characterized using spectroscopic methods such as NMR and mass spectrometry .
Antifungal Activity
Recent studies have demonstrated that derivatives of benzoxazinones exhibit significant antifungal properties. Specifically, this compound has been tested against various phytopathogenic fungi:
- Tested Fungi :
- Botrytis cinerea
- Phytophthora cactorum
- Rhizoctonia solani
- Fusarium culmorum
- Fusarium oxysporum
The compound showed moderate to good antifungal activity at concentrations around 200 mg/L, effectively inhibiting mycelial growth in several tested strains .
Antimicrobial Activity
In addition to antifungal properties, benzoxazinones have been evaluated for their antimicrobial effects. Research indicates that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus. The mechanisms of action are believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
Case Study 1: Agricultural Applications
In agricultural settings, the use of benzoxazinones has been explored for their potential as natural fungicides. A study highlighted that compounds derived from benzoxazinones significantly reduced fungal infections in crops, suggesting their application as biopesticides. The effectiveness was notably higher when applied at early growth stages of plants .
Case Study 2: Medicinal Applications
Another area of interest is the medicinal application of benzoxazinones. Research has indicated that these compounds possess anti-inflammatory and analgesic properties, making them candidates for drug development in pain management therapies .
Data Table
Biological Activity | Tested Concentration | Result |
---|---|---|
Antifungal | 200 mg/L | Complete inhibition |
Antimicrobial | Varies | Moderate inhibition |
Properties
IUPAC Name |
2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-6-5-9-10(13)11-7-3-1-2-4-8(7)14-9/h1-4,9,12H,5-6H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELSMKTXYUHOMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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